Etofenamate Stearate
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Overview
Description
Etofenamate is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of joint and muscular pain . It is available for topical application as a cream, a gel, or as a spray . Etofenamate is a flufenamic acid derivative, which is readily transported through the skin and concentrated in inflamed tissue .
Synthesis Analysis
Etofenamate is 2-(2-hydroxyethoxy)ethyl-N-(a,a,a,-trifluorom-tolyl)anthranilate and has been selected as an antiphlogistic agent for percutaneous therapy . Its characteristic alcohol-ether-ester structure brings about an increase in lipophilia and in its ability to penetrate through the intact skin . Various methods of synthesis of etofenamate and of its intermediates are described .
Molecular Structure Analysis
The molecular formula of Etofenamate is C18H18F3NO4 . It has a molecular weight of 369.34 . Etofenamate owes its physicochemical properties to its typical alcohol–ether–ester structure, and it is this structure that gives this molecule its high lipophilicity .
Chemical Reactions Analysis
Etofenamate was shown to have an overall efficacy that was superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac .
Physical and Chemical Properties Analysis
Etofenamate is a highly viscous oil that is only slightly soluble in water . There is a lack of solubility in a large number of galenic excipients .
Scientific Research Applications
Topical Gels for Enhanced Drug Delivery Research on topical gels of etofenamate has demonstrated its effectiveness in anti-inflammatory activity with enhanced drug delivery through the skin. The development of hydroalcoholic gels containing etofenamate for topical administration shows promising in vitro and in vivo anti-inflammatory activities, with variations in ethanol concentration affecting etofenamate's release profiles. This suggests its utility in creating targeted treatments with suitable physical, chemical, and microbiologic characteristics for skin permeation (Marto et al., 2015).
Impact on Healing of Colonic Anastomoses A study on the effects of etofenamate on colonic anastomoses healing in rats indicated that etofenamate treatment during the postoperative period does not significantly alter the healing process. The research assessed the bursting pressures of anastomoses and hydroxyproline levels, finding no statistically significant differences between etofenamate-treated and control groups, suggesting its safety in postoperative care without affecting tissue healing (Inan, 2009).
Use in Outpatient Extracorporeal Shockwave Lithotripsy (ESWL) Etofenamate has been compared with fentanyl for analgesia in outpatient extracorporeal shockwave lithotripsy (ESWL), a procedure for treating kidney stones. The study found that etofenamate provides clinically sufficient effects on pain management, making it a safe alternative to opioid analgesics for this non-invasive procedure. It highlights etofenamate's potential in reducing the need for opioids and their associated risks in outpatient settings (Unsal et al., 2001).
Evaluation in Treating Knee Osteoarthritis A clinical trial exploring the effectiveness of etofenamate gel phonophoresis for primary knee osteoarthritis suggested its superior efficacy compared to external application alone. This indicates its potential in improving treatment outcomes for patients suffering from knee osteoarthritis by enhancing drug penetration and effectiveness through phonophoresis (Hong-we, 2014).
Mechanism of Action
Target of Action
Etofenamate Stearate, a derivative of flufenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) primarily used to treat muscle and joint pain . It targets inflamed tissues, where it exerts its anti-inflammatory and analgesic effects .
Mode of Action
This compound works by inhibiting the release of histamine, lysosomal enzymes, and prostaglandins . These substances are involved in the inflammatory response, and their inhibition results in reduced inflammation and pain .
Pharmacokinetics
This compound is readily transported through the skin and concentrated in inflamed tissue . A study has shown that the relative bioavailability of this compound, compared to intramuscular application, is low . The maximal plasma concentrations after topical administration of this compound are well below the IC50 values for COX-1 and COX-2 .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases . It has been shown to have an overall efficacy superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Etofenamate Stearate, like its parent compound Etofenamate, is believed to interact with various enzymes and proteins involved in the inflammatory response
Cellular Effects
This compound is expected to have similar cellular effects as Etofenamate. Studies have shown that Etofenamate can improve pain and reduce inflammation in patients with musculoskeletal disorders . It is also suggested that Etofenamate may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an NSAID, it is likely to exert its effects at the molecular level through interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied. One study suggests that lower doses of Etofenamate can produce similar effects to higher doses of other NSAIDs in reducing inflammation .
Properties
IUPAC Name |
2-(2-octadecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-34(41)44-27-25-43-26-28-45-35(42)32-22-17-18-23-33(32)40-31-21-19-20-30(29-31)36(37,38)39/h17-23,29,40H,2-16,24-28H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIJEJHQSZSUJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52F3NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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